molecular formula C10H11BrO2 B2409464 3-(2-Bromo-5-methylphenyl)propanoic acid CAS No. 1261726-43-5

3-(2-Bromo-5-methylphenyl)propanoic acid

Cat. No. B2409464
M. Wt: 243.1
InChI Key: PVSXBQBQFNUGMA-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methylphenyl)propanoic acid is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.10 .


Molecular Structure Analysis

The molecular structure of 3-(2-Bromo-5-methylphenyl)propanoic acid consists of a propanoic acid group attached to a 2-bromo-5-methylphenyl group .

Scientific Research Applications

Phytotoxic and Mutagenic Effects

A study evaluating the phytotoxic and mutagenic effects of cinnamic acid derivatives, including variants of bromophenyl propanoic acid, on wheat (Triticum aestivum) revealed several significant observations. These derivatives, at certain concentrations, inhibited the germination process and mitotic activity in wheat seeds. This suggests a potential application in studying plant growth inhibition and genetic effects of these compounds (Jităreanu et al., 2013).

Anti-Inflammatory Activities

Research on compounds structurally similar to 3-(2-Bromo-5-methylphenyl)propanoic acid, such as derivatives from the tender leaves of Eucommia ulmoides Oliv., showed modest inhibitory activities in reducing NO production in macrophage cells. This indicates potential anti-inflammatory applications for these compounds (Ren et al., 2021).

Synthesis and Chemical Properties

An improved synthesis process for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a compound structurally related to 3-(2-Bromo-5-methylphenyl)propanoic acid, has been documented. This process highlights the practicality and efficiency in synthesizing such compounds, which is crucial for their application in various scientific research fields (Deng Yong, 2010).

Enantioseparation Studies

A study on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, closely related to 3-(2-Bromo-5-methylphenyl)propanoic acid, demonstrates the importance of these compounds in chiral studies. Such research is essential in the pharmaceutical industry where enantiomers of a compound can have drastically different biological activities (Yang Jin et al., 2020).

Electroreductive Studies

A paper discusses the electroreductive cyclization of certain bromo esters, including derivatives of bromophenyl propanoic acid. These studies contribute to understanding the electrochemical properties of such compounds, which can be valuable in developing new synthetic methodologies or materials (Esteves et al., 2005).

Bromophenol Derivatives Research

Research on bromophenol derivatives, including various bromophenyl propanoic acid derivatives from the red alga Rhodomela confervoides, reveals their potential in studying marine natural products. These compounds' structures and activities are significant for understanding marine biodiversity and potential pharmaceutical applications (Zhao et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, 3-Bromopropionic acid, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(2-bromo-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSXBQBQFNUGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-5-methylphenyl)propanoic acid

Citations

For This Compound
1
Citations
H Chen, J Wang, S Zhou, H Liu - The Journal of Organic …, 2014 - ACS Publications
An investigation into the reactivity profile of alkyl halides has led to the development of a new method for the asymmetric synthesis of chiral heterocyclic amino acids. This protocol …
Number of citations: 16 pubs.acs.org

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